molecular formula C10H12N2O6S2 B12433988 N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide

Cat. No.: B12433988
M. Wt: 320.3 g/mol
InChI Key: JORRRCOEYVDOPY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The oxolanone moiety and disulfonamide groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Uniqueness: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of both oxolanone and disulfonamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O6S2
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 1955492-45-1

The compound features a benzene ring substituted with a 1,4-disulfonamide moiety and a 2-oxooxolane group, which may contribute to its biological properties.

This compound has been studied primarily for its role as an inhibitor of oxidative phosphorylation (OXPHOS), particularly targeting mitochondrial complex I. Inhibition of OXPHOS is a promising therapeutic strategy for cancers that rely heavily on aerobic metabolism.

Inhibition of Mitochondrial Function

Research indicates that this compound significantly depletes ATP production in cancer cell lines when glucose is replaced with galactose, forcing cells to rely on mitochondrial respiration. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of 118.5 ± 2.2 nM for ATP depletion in MIA PaCa-2 pancreatic cancer cells under galactose conditions .

This suggests that this compound may selectively target cancer cells by disrupting their energy metabolism.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzene ring and modifications to the oxolane moiety can lead to significant changes in potency and selectivity.

Comparative Analysis

CompoundIC50 (nM)TargetComments
This compound118.5 ± 2.2Complex IPotent ATP depletion
Benzene-1,4-disulfonamide derivative0.58 μMComplex ILess potent than the oxolane derivative

The oxolane substitution enhances the potency compared to other benzene sulfonamide derivatives, highlighting the importance of structural optimization in drug design .

Study on Pancreatic Cancer

A notable study reported the efficacy of this compound in a syngeneic mouse model of pancreatic cancer (Pan02). The compound exhibited significant tumor growth inhibition when administered as a single agent, demonstrating its potential as a therapeutic candidate .

Enzyme Inhibition Studies

Additionally, related compounds have shown promise as inhibitors of carbonic anhydrase isoforms. For example, some benzenesulphonamide derivatives were tested against human carbonic anhydrase isoforms with potent inhibitory activities observed . While specific data for this compound is limited, these findings suggest that similar compounds could offer multi-targeted therapeutic strategies.

Properties

IUPAC Name

4-N-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORRRCOEYVDOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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